(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-3-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-20(6-4-15-3-5-18-19(12-15)25-14-24-18)22-10-7-16(8-11-22)26-17-2-1-9-21-13-17/h1-6,9,12-13,16H,7-8,10-11,14H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJXCCDIXLVMDL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₁₈N₂O₄ (calculated based on structural analogs in ).
- Molecular Weight : ~338.36 g/mol.
- Stereochemistry : The (E)-configuration of the α,β-unsaturated ketone is critical for planar conjugation, affecting electronic properties and biological activity .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Piperidine vs. Piperazine Backbone: The target compound and its analog in feature a piperidine ring, while others (e.g., ) use piperazine.
Substituent Effects :
- Halogenation : The bromine in introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility.
- Oxygenated Groups : The pyridin-3-yloxy group in the target compound may improve solubility via polar interactions, contrasting with phenyl or benzyl groups in that prioritize hydrophobic binding .
Stereoelectronic Properties: The (E)-configuration in all compounds ensures conjugation across the enone system, stabilizing the planar structure and influencing UV/Vis spectra (e.g., λmax shifts in ).
Hypothetical Implications for Bioactivity
- Target Compound : The pyridin-3-yloxy group may engage in hydrogen bonding with biological targets (e.g., kinases or GPCRs), while the methylenedioxyphenyl group could resist oxidative metabolism .
- Piperazine Analogs : Compounds like might exhibit stronger receptor affinity due to piperazine’s flexibility and basicity, but faster renal clearance .
Analytical and Crystallographic Considerations
- SHELX Software : Structures of simpler analogs (e.g., ) have likely been resolved using SHELXL for refinement, leveraging its robustness in handling small-molecule crystallography .
- Mercury CSD : Tools like Mercury could visualize packing patterns or intermolecular interactions (e.g., halogen bonds in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
